molecular formula C14H20N2O2 B14184453 N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide CAS No. 922527-12-6

N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide

Cat. No.: B14184453
CAS No.: 922527-12-6
M. Wt: 248.32 g/mol
InChI Key: MYSXIIKUOQRKIM-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, an oxobutyl group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide can be achieved through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with mitochondrial respiratory chain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-3-(2-oxobutyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

922527-12-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-tert-butyl-3-(2-oxobutyl)pyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-5-11(17)9-10-7-6-8-15-12(10)13(18)16-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18)

InChI Key

MYSXIIKUOQRKIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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